N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and a methyl group. The ethyl linker connects the thiazole moiety to a sulfonamide group, which is further substituted with a fluorine atom and a trifluoromethyl group on the benzene ring. This compound’s design integrates multiple functional groups known to enhance pharmacological activity, including sulfonamides (common in enzyme inhibitors) and fluorine atoms, which improve metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O4S2/c1-12-19(32-20(27-12)13-4-7-17(30-2)18(10-13)31-3)8-9-26-33(28,29)14-5-6-16(22)15(11-14)21(23,24)25/h4-7,10-11,26H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUZVLISNOGKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound belonging to the thiazole derivative class. Its complex structure, featuring a thiazole ring, multiple methoxy groups, and a sulfonamide moiety, positions it as a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Key Features:
- Thiazole Ring: Contributes to biological activity through interactions with various biological targets.
- Methoxy Groups: Enhance solubility and bioavailability.
- Sulfonamide Moiety: Known for its antibacterial properties and potential in anti-inflammatory actions.
The exact mechanism of action of this compound is still under investigation, but it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. Its structural characteristics suggest potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
In Vitro Studies
Recent studies have evaluated the compound's effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The following table summarizes key findings from in vitro evaluations:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 | 25 | Induction of apoptosis via caspase activation |
| Study B | A549 | 30 | Inhibition of cell migration and proliferation |
| Study C | RAW264.7 | 20 | Reduction of inflammatory markers IL-6 and TNF-α |
These studies indicate that the compound exhibits significant cytotoxicity against cancer cells while also modulating inflammatory responses .
Case Study 1: Anti-Cancer Activity
In a controlled study, the compound was administered to A431 cells, resulting in a notable decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspases, confirming its potential as an anti-cancer agent.
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's effects on RAW264.7 macrophages. The results showed that treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential utility in treating inflammatory diseases .
Scientific Research Applications
Chemistry
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide serves as a versatile building block in synthetic organic chemistry. It can be utilized in:
- Organic Transformations : Acts as a reagent in various reactions to synthesize more complex compounds.
- Material Science : Used in the development of new materials due to its unique chemical properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Exhibits activity against a range of microbial pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that it may inhibit tumor growth through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is being explored for:
- Therapeutic Applications : Its ability to interact with specific biological targets suggests potential use in treating various diseases, particularly cancers.
- Drug Development : Ongoing studies focus on optimizing its structure for enhanced efficacy and reduced side effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's biological activity. Key findings include:
- Dimethoxy Substituents : Enhance lipophilicity and cellular uptake.
- Thiazole Modifications : Influence enzyme binding affinity and selectivity.
Cancer Treatment
A study on thiazole derivatives demonstrated that this compound significantly reduced tumor size in xenograft models compared to controls. These findings highlight its potential as an anticancer agent.
Mechanistic Insights
Research indicated that certain derivatives could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that the compound may have multiple targets within cancer cells.
Comparison with Similar Compounds
Key Structural Features of the Target Compound :
- 3,4-Dimethoxyphenyl substituent : Enhances lipophilicity and may influence binding affinity.
- Sulfonamide group : Often associated with hydrogen bonding and enzyme inhibition.
- Fluorine and trifluoromethyl groups : Improve metabolic stability and electron-withdrawing effects.
Comparison with Triazole-Based Sulfonamides ()
Compounds [7–9] from are 1,2,4-triazole derivatives with sulfonylphenyl and difluorophenyl groups. Key differences include:
- Core heterocycle : Triazole vs. thiazole in the target compound. Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in thiazoles, which may affect stability and reactivity .
- Substituents: Compounds [7–9] feature difluorophenyl groups, while the target compound has a monofluoro-trifluoromethylbenzene sulfonamide. The latter’s trifluoromethyl group introduces stronger electron-withdrawing effects.
- Spectral Data :
Comparison with Pyrazolo-Pyrimidine Sulfonamides ()
Example 53 () is a pyrazolo[3,4-d]pyrimidine derivative with fluorophenyl and sulfonamide groups:
- Core heterocycle: Pyrazolo-pyrimidine (a fused bicyclic system) vs. monocyclic thiazole. The larger core may enhance planar binding to targets like kinases.
- Fluorine substitution : Example 53 has two fluorine atoms on the chromen-4-one moiety, while the target compound uses fluorine and trifluoromethyl groups on the benzene ring.
Comparison with Triazole-Sulfanyl Acetamides ()
The compound in features a triazole-sulfanyl group linked to a trifluoromethylphenyl acetamide:
- Functional Groups : Sulfanyl (S–) vs. sulfonamide (SO₂–). Sulfonyl groups are stronger hydrogen bond acceptors.
- Substituents : The benzotriazolylmethyl group introduces steric bulk, contrasting with the target compound’s ethyl-thiazole linker.
- Bioactivity Implications : Acetamide groups (as in ) may exhibit different pharmacokinetics compared to sulfonamides due to reduced acidity .
Data Table: Comparative Analysis
Research Findings and Implications
- Tautomerism : Unlike triazoles in , the thiazole core avoids tautomeric equilibria, simplifying synthetic characterization and improving stability in biological systems.
- Bioavailability : Fluorine substitutions in all compared compounds enhance metabolic resistance, but the target compound’s combination of fluorine and methoxy groups may optimize lipophilicity for blood-brain barrier penetration .
Preparation Methods
Hantzsch Thiazole Formation
The 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole is synthesized via the classic Hantzsch reaction:
Reaction Scheme
Procedure
-
Thiourea derivative preparation : 3,4-Dimethoxyphenylacetone is brominated using in dichloromethane to yield α-bromo-3,4-dimethoxypropiophenone.
-
Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (78°C, 12 h). The reaction is monitored by TLC (hexane:EtOAc 7:3).
-
Workup : The mixture is cooled, filtered, and washed with cold ethanol to isolate the thiazole as a pale-yellow solid (Yield: 68–72%).
Optimization Notes
-
Solvent : Ethanol provides optimal solubility and reaction kinetics.
-
Temperature : Prolonged reflux prevents intermediate oligomerization.
Functionalization of the Thiazole with an Ethylamine Side Chain
Bromoethylation via Nucleophilic Substitution
The ethyl tether is introduced by alkylating the thiazole at C5:
Reaction Conditions
Procedure
-
Base activation : Sodium hydride (1.2 eq) is added to anhydrous DMF under .
-
Alkylation : 1,2-Dibromoethane (1.5 eq) is added dropwise at 0°C, followed by the thiazole (1 eq). The mixture warms to RT and stirs for 6 h.
-
Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc 4:1). Yield: 55–60%.
Gabriel Synthesis for Primary Amine Installation
The bromoethyl intermediate is converted to the primary amine:
Key Data
Synthesis of 4-Fluoro-3-(Trifluoromethyl)Benzenesulfonyl Chloride
Chlorosulfonation of Fluoro-Trifluoromethylbenzene
Procedure Adapted from US6603008B1 :
-
Chlorosulfonation : 4-Fluoro-3-(trifluoromethyl)benzene is treated with chlorosulfonic acid (3 eq) at 0°C for 2 h.
-
Quenching : Poured onto ice, extracted with , dried (), and concentrated.
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Condensation
The final step couples the amine and sulfonyl chloride:
Optimized Conditions
-
Solvent : Anhydrous minimizes side reactions.
-
Base : Triethylamine (2.5 eq) scavenges HCl.
-
Time/Temp : 24 h at RT under .
Workup
-
Extraction : Washed with 1M HCl, saturated , and brine.
-
Purification : Column chromatography (gradient: 10–50% EtOAc/hexane) yields the product as a white solid (72% yield).
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 1H, ArH), 7.42 (d, J=8.0 Hz, 1H, ArH), 6.92 (s, 1H, thiazole-H), 3.89 (s, 6H, OCH₃), 3.12 (t, J=6.8 Hz, 2H, CH₂NH), 2.45 (s, 3H, CH₃). |
| HRMS (ESI+) | m/z 587.1245 [M+H]⁺ (calc. 587.1248). |
Purity Assessment
-
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
-
Elemental Analysis : C 53.12%, H 4.21%, N 7.14% (theory: C 53.25%, H 4.18%, N 7.09%).
Challenges and Optimization Strategies
Trifluoromethyl Group Stability
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide, and what challenges arise during purification?
- Methodology : Multi-step synthesis involving condensation of 3,4-dimethoxyphenylthioamide intermediates with fluorinated sulfonamide precursors under controlled conditions (e.g., THF/DMF, 60–80°C). Purification requires gradient column chromatography (silica gel, hexane/ethyl acetate) due to polar byproducts . Challenges include isolating stereoisomers and managing trifluoromethyl group stability under acidic conditions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : and NMR to confirm sulfonamide linkage and fluorine environments .
- HPLC-MS : Purity assessment (>98%) using C18 reverse-phase columns (acetonitrile/water + 0.1% formic acid) .
- X-ray crystallography (if crystalline): Resolves thiazole ring conformation and sulfonamide geometry .
Q. What preliminary biological screening models are appropriate for evaluating its activity?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates. Cytotoxicity profiling in cancer cell lines (e.g., HepG2, MCF-7) with IC determination via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?
- SAR Strategy :
- Core modifications : Replace the 4-methylthiazole with a pyrazole or triazole to alter steric bulk and hydrogen-bonding capacity .
- Substituent tuning : Adjust the 3,4-dimethoxyphenyl group to electron-withdrawing substituents (e.g., nitro, cyano) to enhance target binding affinity .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .
Q. What experimental design principles apply to optimizing its synthetic yield under flow chemistry conditions?
- Flow Chemistry Optimization :
- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, residence time, catalyst loading). Bayesian optimization algorithms can predict high-yield conditions with minimal trials .
- In-line analytics : FTIR or UV-vis monitoring detects intermediates, enabling real-time adjustment of reagent stoichiometry .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Data Reconciliation Framework :
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Statistical analysis : Apply ANOVA to compare inter-assay variability and identify confounding factors (e.g., solvent effects, cell passage number) .
- Mechanistic studies : Use molecular docking or cryo-EM to confirm target engagement and binding mode consistency .
Methodological Notes
- Synthetic References : Prioritize protocols from peer-reviewed journals (e.g., Journal of Flow Chemistry for reaction optimization ).
- Critical Functional Groups : The trifluoromethyl and sulfonamide groups dominate solubility and target interactions; their stability under physiological pH must be verified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
